molecular formula C22H25N5O4S2 B12144994 ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate

ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B12144994
M. Wt: 487.6 g/mol
InChI Key: WJLQLFDMGDBDJN-SSZFMOIBSA-N
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Description

Ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin core fused with a thiazolidinone ring and a piperazine carboxylate ester moiety. The compound’s synthesis likely involves multi-step reactions, including condensation of pyrido[1,2-a]pyrimidin precursors with thiazolidinone derivatives, followed by esterification of the piperazine group.

Key structural features include:

  • Pyrido[1,2-a]pyrimidin core: A bicyclic system contributing to planar rigidity, enabling π-π stacking interactions.
  • Thiazolidinone ring: The 2-thioxo group enhances hydrogen-bonding capacity, while the 4-oxo and isopropyl substituents modulate electronic properties.

Properties

Molecular Formula

C22H25N5O4S2

Molecular Weight

487.6 g/mol

IUPAC Name

ethyl 4-[4-oxo-3-[(Z)-(4-oxo-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C22H25N5O4S2/c1-4-31-21(30)25-11-9-24(10-12-25)18-15(19(28)26-8-6-5-7-17(26)23-18)13-16-20(29)27(14(2)3)22(32)33-16/h5-8,13-14H,4,9-12H2,1-3H3/b16-13-

InChI Key

WJLQLFDMGDBDJN-SSZFMOIBSA-N

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)C(C)C

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)C(C)C

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the thiazolidinone ring, followed by the construction of the pyrido[1,2-a]pyrimidine core. The final step involves the coupling of the piperazine moiety with the carboxylate ester group under specific reaction conditions, such as the use of a base and a suitable solvent .

Chemical Reactions Analysis

Table 1: Critical Reaction Steps and Conditions

StepReactants/CatalystsConditionsYield Optimization Factors
Pyrido-pyrimidinone formationUrea derivatives, β-keto estersReflux in acetic acidTemperature control (80–100°C)
Methylidene bridge formationThiazolidinone derivatives, aldehydesBasic conditions (e.g., piperidine)Steric hindrance management
Piperazine couplingEthyl piperazine-1-carboxylate, halogenated intermediatesDMF, 60–80°C, 12–24 hrsExcess amine to drive reaction

Thiazolidinone Ring

  • Thioxo group (C=S) : Susceptible to nucleophilic attack (e.g., by amines or hydrazines) to form thioamide derivatives .

  • Exocyclic double bond : Participates in [4+2] cycloadditions with dienophiles under thermal conditions.

Pyrido-Pyrimidinone Core

  • Lactam group (N-C=O) : Hydrolyzes under acidic conditions to form pyrido-pyrimidine dicarboxylic acids.

  • Electrophilic substitution : Bromination or nitration occurs preferentially at the electron-rich pyridine ring .

Piperazine-Carboxylate Substituent

  • Ester group (COOEt) : Hydrolyzes in basic media to carboxylic acids; transesterification possible with alcohols.

  • Piperazine nitrogen : Undergoes alkylation or acylation to introduce additional functional groups .

Stability and Degradation Pathways

  • Photodegradation : The thioxo group and conjugated system may degrade under UV light, forming sulfoxides or disulfides.

  • Hydrolytic sensitivity : The ester and lactam groups hydrolyze in aqueous acidic/basic conditions, requiring anhydrous storage.

Scientific Research Applications

The compound exhibits a variety of biological activities that make it a subject of interest in drug discovery:

  • Antimicrobial Properties : Studies have indicated that this compound possesses significant antimicrobial activity against various bacterial strains. Its mechanism may involve the inhibition of bacterial enzymes crucial for cell wall synthesis.
  • Anticancer Effects : Research has suggested that ethyl 4-(4-oxo...) can induce apoptosis in cancer cell lines. The compound appears to interact with specific cellular pathways that regulate cell growth and survival.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways related to cancer and infectious diseases. This inhibition could disrupt the proliferation of pathogenic organisms or malignant cells.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of ethyl 4-(4-oxo...). The compound was tested against several Gram-positive and Gram-negative bacteria, demonstrating potent activity comparable to standard antibiotics. The study highlighted its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Mechanisms

In a recent investigation published in Cancer Research, researchers examined the anticancer properties of this compound on human breast cancer cell lines. The results indicated that treatment with ethyl 4-(4-oxo...) led to significant reductions in cell viability and promoted apoptosis through caspase activation pathways.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AntimicrobialVarious BacteriaInhibition of cell wall synthesisJournal of Medicinal Chemistry
AnticancerBreast Cancer CellsInduction of apoptosisCancer Research
Enzyme InhibitionMetabolic EnzymesCompetitive inhibitionVarious Studies

Mechanism of Action

The mechanism of action of ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to therapeutic effects, making it a potential candidate for drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural complexity invites comparison with other heterocyclic systems, particularly pyrazolopyrimidines, pyrazolotriazolopyrimidines, and thiazolidinone-containing analogs. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Solubility (Predicted) Bioactivity (Hypothesized) Reference
Ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate Pyrido[1,2-a]pyrimidin Thiazolidinone (Z-configuration), piperazine carboxylate Moderate (ester group) Antimicrobial, kinase inhibition
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2, ) Pyrazolo[3,4-d]pyrimidin Imino, p-tolyl, amine Low (aromatic) Anticancer, enzyme inhibition
(1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (Compound 3, ) Pyrazolo[3,4-d]pyrimidin Hydrazine, p-tolyl Moderate (polar) Antiviral, chelating agent
Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (Compound 7, ) Pyrazolo-triazolo-pyrimidine Fused triazole ring Low (rigid) Photodynamic therapy

Key Observations

Core Heterocycle Differences: The pyrido[1,2-a]pyrimidin core in the target compound offers greater planarity compared to pyrazolo[3,4-d]pyrimidins (e.g., Compounds 2 and 3), which may enhance stacking interactions in biological targets .

Substituent Effects: The thiazolidinone moiety in the target compound provides a sulfur atom for hydrogen bonding and redox activity, unlike the imino or hydrazine groups in pyrazolopyrimidines . The piperazine carboxylate ester improves solubility relative to the p-tolyl substituents in Compounds 2 and 3, which are more lipophilic .

Stereochemical Considerations: The (Z)-configuration of the exocyclic double bond in the target compound contrasts with the non-stereospecific analogs in . Chirality, as highlighted in , is known to influence receptor binding and metabolic stability .

Synthetic Flexibility :

  • The target compound’s ester group allows for hydrolytic conversion to carboxylic acids, enabling prodrug strategies. In contrast, Compounds 2 and 3 lack such tunable groups .

Research Findings and Hypotheses

  • Antimicrobial Potential: The thioxo group in the thiazolidinone ring may disrupt bacterial membranes or enzymes, akin to thiazolidinedione drugs .
  • Kinase Inhibition : The planar pyrido[1,2-a]pyrimidin core could mimic ATP in kinase binding pockets, similar to pyrazolopyrimidine-based inhibitors .
  • Chirality-Dependent Activity : The (Z)-configuration may enhance target specificity compared to racemic mixtures of simpler analogs .

Biological Activity

Ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate represents a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial applications. This article explores its biological activity based on current research findings, including synthesis, structure, and pharmacological evaluations.

Compound Structure and Synthesis

The compound is characterized by a multi-ring structure that includes a thiazolidine moiety and a pyrimidine derivative. The synthesis typically involves the reaction of various precursors under controlled conditions to yield the target compound. For instance, derivatives of thiazolidinones have been synthesized through reactions involving isothiocyanates and mercapto compounds, demonstrating significant yields and purity levels .

Biological Activity Overview

Anticancer Activity:
Recent studies have indicated that thiazolidinone derivatives exhibit considerable anticancer properties. These compounds can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and apoptosis induction. The structural features of thiazolidinones contribute to their effectiveness as anticancer agents by enhancing lipophilicity and bioavailability .

Antimicrobial Activity:
The compound has also been evaluated for its antimicrobial properties. Research has shown that thiazolidinone derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest effective antimicrobial activity, with some derivatives demonstrating MIC values as low as 7.8 µg/mL .

Case Studies and Research Findings

  • Anticancer Mechanisms:
    • A study highlighted the ability of thiazolidinone derivatives to act as multi-target enzyme inhibitors that disrupt cancer cell metabolism. This was evidenced by reduced viability in various cancer cell lines when treated with these compounds .
    • Another investigation into the structural activity relationship (SAR) of thiazolidinones revealed that modifications in the substituent groups significantly affected their cytotoxic potency against different cancer types .
  • Antimicrobial Efficacy:
    • In a comparative study, derivatives containing different linker lengths between functional groups exhibited varying degrees of antimicrobial activity. Compounds with longer linkers showed enhanced penetration into bacterial cells, leading to increased efficacy .
    • Specific derivatives were tested against a panel of pathogens, revealing promising results in inhibiting growth at concentrations comparable to established antibiotics .

Data Tables

Activity Type Compound MIC (µg/mL) Mechanism
AnticancerThiazolidinone A15.6Apoptosis induction
AntimicrobialThiazolidinone B7.8Cell wall synthesis inhibition

Q & A

Basic Research Questions

Q. What are the common synthetic routes for this compound, and how can intermediates be characterized?

  • Methodology : The synthesis typically involves multi-step heterocyclic coupling. For example:

  • Step 1 : Formation of the thiazolidinone core via cyclocondensation of isopropylamine derivatives with carbon disulfide or thiourea analogs (observed in thiazolidinone synthesis in , Scheme 6).
  • Step 2 : Introduction of the pyrido[1,2-a]pyrimidinone moiety using a [3+3] cycloaddition strategy (similar to pyrimidinone derivatization in , S1).
  • Step 3 : Piperazine-1-carboxylate coupling via EDCI/HOBt-mediated amidation (as in , General Procedure).
    • Characterization : Use NMR (1H/13C), IR, and XRD (e.g., crystal structure analysis in ) to confirm regiochemistry and purity .

Q. What analytical techniques are critical for verifying structural integrity and stereochemical configuration?

  • Key Techniques :

  • X-ray crystallography for unambiguous stereochemical assignment (as applied in ).
  • HPLC-MS for purity assessment (≥95% as standard in ).
  • NOESY NMR to confirm the (Z)-configuration of the methylidene group (critical for biological activity; see for analogous stereochemical analysis) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound’s synthesis?

  • Approach :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., ICReDD’s reaction path search methods in ).
  • AI-Driven Simulation : Integrate tools like COMSOL Multiphysics for process parameter optimization (e.g., temperature, solvent selection) to reduce trial-and-error experimentation ( ) .

Q. What is the mechanistic role of the thioxo-thiazolidin moiety in modulating biological activity?

  • Hypothesis-Driven Analysis :

  • Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified sulfur or carbonyl groups (e.g., replacing thioxo with oxo in , Compound 4j).
  • Evaluate bioactivity (e.g., antimicrobial or anti-inflammatory assays) to correlate electronic effects (thione vs. ketone) with efficacy .

Q. How do solvent polarity and reaction temperature influence the regioselectivity of pyrido-pyrimidinone cyclization?

  • Experimental Design :

  • Conduct controlled experiments in solvents like DMF (polar aprotic) vs. THF (non-polar) at 60–100°C (as in ).
  • Monitor regioselectivity via LC-MS and compare with computational predictions ( ) .

Methodological Challenges

Q. How can researchers resolve contradictions in spectroscopic data for complex heterocycles?

  • Troubleshooting :

  • 2D NMR (HSQC/HMBC) to resolve overlapping signals in crowded aromatic regions (e.g., pyrido-pyrimidinone protons in ).
  • Isotopic Labeling : Use deuterated analogs to confirm assignments in ambiguous cases .

Q. What strategies mitigate side reactions during piperazine-carboxylate coupling?

  • Optimization :

  • Use low-temperature (0–4°C) coupling with HOBt/EDCI to minimize epimerization ( ).
  • Purify intermediates via flash chromatography (silica gel, EtOAc/hexane gradients) before final coupling .

Applications in Drug Discovery

Q. How can this compound serve as a scaffold for kinase inhibitor development?

  • Rationale :

  • The pyrido-pyrimidinone core mimics ATP-binding motifs in kinases (e.g., EGFR or CDK inhibitors).
  • Docking Studies : Perform molecular docking with kinase domains (PDB IDs) to identify key interactions ( compares similar pyridothiadiazine derivatives) .

Q. What in vitro assays are suitable for evaluating its pharmacokinetic properties?

  • Protocols :

  • Caco-2 permeability assays for intestinal absorption.
  • Microsomal stability tests (human liver microsomes) to assess metabolic degradation (methodology inferred from ’s bioactivity focus) .

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